Bicyclo[2.2.1]hept-5-en-2-one: A Core Scaffold in Medicinal Chemistry
Bicyclo[2.2.1]hept-5-en-2-one: A Core Scaffold in Medicinal Chemistry
An In-depth Technical Guide on the Basic Properties, Synthesis, and Biological Relevance of Bicyclo[2.2.1]hept-5-en-2-one for Researchers, Scientists, and Drug Development Professionals.
Bicyclo[2.2.1]hept-5-en-2-one, also known as 5-norbornen-2-one, is a strained bicyclic ketone that serves as a versatile building block in organic synthesis. Its rigid, conformationally constrained framework has made it a valuable scaffold in the design and synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental properties of Bicyclo[2.2.1]hept-5-en-2-one, detailed experimental protocols for its synthesis and characterization, and an exploration of its significance in the development of therapeutic agents.
Core Properties of Bicyclo[2.2.1]hept-5-en-2-one
The unique structural and electronic properties of Bicyclo[2.2.1]hept-5-en-2-one are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.
Physical and Chemical Properties
The physical and chemical properties of Bicyclo[2.2.1]hept-5-en-2-one are presented in the following table for easy reference.
| Property | Value |
| Molecular Formula | C₇H₈O |
| Molecular Weight | 108.14 g/mol |
| CAS Number | 694-98-4 |
| Appearance | Colorless to light yellow liquid |
| Melting Point | 22-23 °C |
| Boiling Point | 168 °C |
| Density | 1.05 g/cm³ at 20 °C |
| Solubility | Soluble in organic solvents |
Spectroscopic Data
The spectroscopic data provides a fingerprint for the identification and structural elucidation of Bicyclo[2.2.1]hept-5-en-2-one.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 6.40 | dd | H-6 | |
| 6.22 | dd | H-5 | |
| 3.24 | m | H-1 | |
| 2.98 | m | H-4 | |
| 2.86 | dd | H-3 (endo) | |
| 1.89 | br d | H-7a | |
| 1.57 | br d | H-7b | |
| 1.50 | dd | H-3 (exo) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |
| 217.0 | C=O (C-2) | |
| 139.4 | C-5 | |
| 134.9 | C-6 | |
| 54.3 | C-1 | |
| 48.4 | C-4 | |
| 42.7 | C-3 | |
| 42.3 | C-7 |
Infrared (IR) Spectroscopy
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (ketone) | ~1750 (strong) |
| C=C (alkene) | ~1640 (medium) |
| C-H (sp²) | ~3060 (medium) |
| C-H (sp³) | ~2870-2980 (strong) |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 108 | High | [M]⁺ (Molecular Ion) |
| 80 | High | [M - CO]⁺ |
| 66 | High | [C₅H₆]⁺ (Cyclopentadiene) |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of Bicyclo[2.2.1]hept-5-en-2-one are provided below.
Synthesis of Bicyclo[2.2.1]hept-5-en-2-one via Diels-Alder Reaction
This protocol describes the synthesis of Bicyclo[2.2.1]hept-5-en-2-one through a Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable ketene (B1206846) equivalent, followed by hydrolysis. A common approach involves the use of α-chloroacrylonitrile.
Materials:
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Freshly cracked cyclopentadiene
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α-Chloroacrylonitrile
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Copper(I) chloride
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Hydrochloric acid
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Diethyl ether
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Sodium bicarbonate solution (saturated)
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate
Procedure:
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Diels-Alder Cycloaddition: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of freshly cracked cyclopentadiene in a suitable solvent (e.g., dichloromethane) is prepared. To this solution, α-chloroacrylonitrile is added, followed by a catalytic amount of copper(I) chloride. The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
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Work-up: The reaction mixture is quenched with water and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude cycloadduct.
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Hydrolysis: The crude adduct is dissolved in a mixture of methanol and concentrated hydrochloric acid. The solution is heated at reflux for several hours.
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Purification: After cooling, the reaction mixture is neutralized with a saturated solution of sodium bicarbonate and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure Bicyclo[2.2.1]hept-5-en-2-one.
Spectroscopic Characterization Workflow
The following workflow outlines the steps for the comprehensive spectroscopic characterization of the synthesized Bicyclo[2.2.1]hept-5-en-2-one.
Caption: Workflow for Spectroscopic Characterization.
Biological Relevance and Signaling Pathways
The rigid bicyclo[2.2.1]heptane scaffold is a key structural motif in a number of biologically active molecules, demonstrating its importance in drug design and development. Derivatives of Bicyclo[2.2.1]hept-5-en-2-one have been investigated as potent antagonists for G-protein coupled receptors (GPCRs), such as the prostaglandin (B15479496) D2 (DP1) receptor and the chemokine receptor CXCR2.[1][2]
Prostaglandin D2 (DP1) Receptor Antagonism
Prostaglandin D2 (PGD2) is a mediator of allergic responses. Antagonists of its receptor, DP1, are of significant interest for the treatment of allergic diseases. The bicyclo[2.2.1]heptane framework has been incorporated into potent and selective DP1 receptor antagonists.[1] The signaling pathway initiated by PGD2 binding to the DP1 receptor is depicted below.
Caption: PGD2-DP1 Receptor Signaling Pathway.
CXCR2 Receptor Antagonism
The chemokine receptor CXCR2 and its ligands play a crucial role in inflammation and have been implicated in the progression of various cancers by promoting angiogenesis and tumor cell migration.[2] Consequently, CXCR2 antagonists are being explored as potential anti-inflammatory and anti-cancer agents. The bicyclo[2.2.1]heptane scaffold has been successfully incorporated into potent and selective CXCR2 antagonists.[2] A simplified representation of the CXCR2 signaling pathway is shown below.
Caption: CXCR2 Receptor Signaling Pathway.
